Vinyl hexanoate

Description

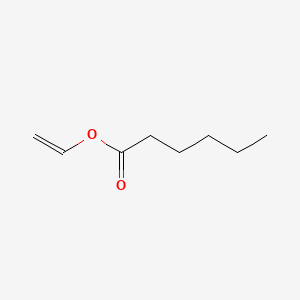

Structure

3D Structure

Propriétés

IUPAC Name |

ethenyl hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWYWAIOTBEZFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9015-97-8 | |

| Record name | Hexanoic acid, ethenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9015-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60184572 | |

| Record name | Vinyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3050-69-9 | |

| Record name | Vinyl hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3050-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl hexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003050699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinyl hexanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl hexanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYL HEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW724Y19YV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinyl Hexanoate (CAS 3050-69-9): A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of its Synthesis, Properties, and Applications in Polymer Chemistry and Drug Delivery Systems.

Vinyl hexanoate (CAS 3050-69-9), also known as vinyl caproate or hexanoic acid, ethenyl ester, is a versatile monomer that is finding increasing application in the fields of polymer chemistry, specialty coatings, adhesives, and notably, in the development of novel drug delivery systems.[1] This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed synthesis protocols, analytical methodologies, and its potential in pharmaceutical research.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid characterized by a fruity odor.[2] It is a fatty acid ester that is practically insoluble in water but soluble in most organic solvents.[2][3] The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 3050-69-9 | [2][3][4] |

| Molecular Formula | C₈H₁₄O₂ | [2][3][4] |

| Molecular Weight | 142.20 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Fruity | [2] |

| Boiling Point | 166 - 168.6 °C | [2][3] |

| Density | 0.887 - 0.893 g/cm³ | [2][3] |

| Flash Point | 49.3 - 51 °C | [2][3] |

| Refractive Index | 1.4210 - 1.4230 | [2] |

| Water Solubility | Practically insoluble | [2] |

| IUPAC Name | ethenyl hexanoate | [4] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the most common being palladium-catalyzed transvinylation and lipase-catalyzed transesterification. These methods offer distinct advantages in terms of reaction conditions and scalability.

Palladium-Catalyzed Transvinylation

This method involves the reaction of a carboxylic acid (hexanoic acid) with vinyl acetate in the presence of a palladium catalyst. The process can be run continuously and is suitable for industrial-scale production.

Materials:

-

Hexanoic acid

-

Vinyl acetate

-

Palladium(II) acetate

-

Bidentate ligand (e.g., 2,2'-bipyridyl)

-

Reactor equipped for reactive distillation

Procedure:

-

A solution of palladium(II) acetate and the bidentate ligand in vinyl acetate is prepared to form the catalyst complex.

-

Hexanoic acid, vinyl acetate, and the catalyst complex are continuously fed into a reactor.

-

The reaction is carried out at reflux temperature.

-

The by-product, acetic acid, along with unreacted vinyl acetate, is continuously removed from the reactor as a vapor.

-

The vinyl acetate is separated from the acetic acid and recycled back into the reactor.

-

The crude this compound product is continuously withdrawn from the reactor.

-

The final product is purified by separating it from residual carboxylic acid, vinyl acetate, acetic acid, and the catalyst.

Lipase-Catalyzed Transesterification

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases, particularly immobilized forms, can catalyze the transesterification between a vinyl ester (acting as an acyl donor) and an alcohol or, in this case, the transesterification between vinyl acetate and hexanoic acid.

Materials:

-

Hexanoic acid

-

Vinyl acetate

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435)

-

Organic solvent (e.g., n-hexane or a deep eutectic solvent)

-

Shaking incubator

-

System for removal of acetaldehyde by-product (e.g., vacuum)

Procedure:

-

Dissolve hexanoic acid and vinyl acetate in the chosen organic solvent in a reaction vessel.

-

Add the immobilized lipase to the reaction mixture.

-

Incubate the mixture in a shaking incubator at a controlled temperature (e.g., 40-50 °C).

-

Apply a vacuum to the system to facilitate the removal of the volatile by-product, acetaldehyde, which drives the reaction equilibrium towards product formation.

-

Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, separate the immobilized lipase from the reaction mixture by filtration for reuse.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product, if necessary, by vacuum distillation.

Analytical Methods

The purity and structure of this compound are typically confirmed using spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.

-

Injection: A small volume of the sample, dissolved in a volatile solvent like dichloromethane or hexane, is injected into the GC.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5 or similar) is commonly used.

-

Oven Program: A temperature gradient is applied, for example, starting at 40 °C and ramping up to 250 °C, to ensure separation of components with different boiling points.

-

Detection: The separated compounds are ionized (typically by electron ionization) and the resulting fragments are analyzed by the mass spectrometer, providing a unique mass spectrum for identification. The retention time and mass spectrum of the sample are compared to a known standard of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Spectral data for this compound is available in public databases such as PubChem.[2]

Applications in Drug Delivery

This compound serves as a monomer for the synthesis of polythis compound (PVHx), a hydrophobic polymer. When copolymerized with hydrophilic monomers, amphiphilic copolymers can be formed. These copolymers have the ability to self-assemble in aqueous environments into nanoparticles or micelles, which are promising vehicles for drug delivery.[5][6]

The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability in biological fluids and can be functionalized for targeted delivery.[5][7] The ester linkages in the polymer backbone also offer the potential for controlled drug release through enzymatic or hydrolytic degradation.

Safety and Handling

This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation.[4] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, well-ventilated area away from sources of ignition.[8] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable monomer with significant potential, particularly in the realm of polymer-based drug delivery systems. Its synthesis is achievable through well-established catalytic and enzymatic methods. The ability to form amphiphilic copolymers that self-assemble into drug-encapsulating nanoparticles makes it a compound of interest for researchers and professionals in drug development seeking to formulate and deliver hydrophobic therapeutic agents effectively. Further research into the biocompatibility and degradation profiles of poly(this compound) and its copolymers will be crucial in advancing its application in the pharmaceutical field.

References

- 1. Lipase-catalyzed synthesis of glucose-6-O-hexanoate in deep eu... [publikationen.bibliothek.kit.edu]

- 2. This compound | C8H14O2 | CID 76451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(3050-69-9) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

An In-depth Technical Guide to the Chemical and Physical Properties of Vinyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate (also known as vinyl caproate) is an organic compound classified as a vinyl ester. It is recognized for its characteristic fruity odor and is utilized as a flavoring agent in the food industry.[1][2] Beyond its sensory properties, this compound serves as a valuable monomer in the synthesis of polymers, adhesives, and coatings.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its synthesis and analysis, and an examination of its biological fate.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[2] Its fundamental properties are summarized in the tables below, providing a consolidated resource for researchers.

Table 1: General and Identification Properties

| Property | Value | Source(s) |

| IUPAC Name | Ethenyl hexanoate | [3] |

| Synonyms | Vinyl caproate, Hexanoic acid, ethenyl ester, Vinyl hexoate | [1][3] |

| CAS Number | 3050-69-9 | [3][4] |

| Molecular Formula | C₈H₁₄O₂ | [3][5] |

| Molecular Weight | 142.20 g/mol | [3][5] |

| Appearance | Colorless to light yellow liquid | [2] |

| Odor | Fruity | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Boiling Point | 166 - 168.61 °C at 760 mmHg | [1][6] |

| Density | 0.887 - 0.893 g/cm³ | [1][7][8] |

| Flash Point | 49.3 - 51 °C | [1][7] |

| Vapor Pressure | 1.606 - 1.61 mmHg at 25 °C | [1][6] |

| Refractive Index | 1.4210 - 1.4230 | [1][2] |

| Solubility in water | 411.7 mg/L at 25 °C (estimated), Practically insoluble | [1][6] |

| logP (o/w) | 2.667 (estimated) | [6] |

Table 3: Safety Information

| Hazard Statement | GHS Classification | Source(s) |

| Flammable liquid and vapor | Flammable Liquid 3 | [3] |

| Causes skin irritation | Skin Irritation 2 | [3] |

| Causes serious eye irritation | Eye Irritation 2 | [3] |

Experimental Protocols

Synthesis of this compound via Transvinylation

This protocol is adapted from a general procedure for the synthesis of vinyl esters by transvinylation from a carboxylic acid and vinyl acetate.[9]

Materials:

-

Hexanoic acid

-

Vinyl acetate (freshly distilled)

-

Mercuric acetate

-

100% Sulfuric acid

-

Sodium acetate trihydrate

-

Nitrogen gas supply

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottomed, three-necked flask equipped with a thermometer, reflux condenser, and a gas inlet tube, introduce a continuous stream of nitrogen gas.

-

Add 2.4 moles of freshly distilled vinyl acetate for every 0.4 moles of hexanoic acid to the flask.

-

Warm the mixture to dissolve the hexanoic acid completely.

-

Add mercuric acetate (2% of the weight of hexanoic acid) to the mixture and shake for approximately 30 minutes.

-

Carefully add 100% sulfuric acid dropwise (0.3-0.4% of the weight of hexanoic acid).

-

Heat the solution under reflux for 3 hours.

-

After reflux, add sodium acetate trihydrate to neutralize the sulfuric acid.

-

Distill the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125 °C.

-

Continue the distillation under reduced pressure (e.g., 10 mm Hg or lower).

-

Collect the this compound fraction. The product can be further purified by redistillation after neutralization of any remaining free acid with sodium bicarbonate.

Analysis of this compound

This protocol is based on a general method for the purity analysis of volatile esters.[10]

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

-

Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Detector Temperature: 300 °C.

Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.

Data Analysis: The purity is determined using the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

General parameters for obtaining ¹H and ¹³C NMR spectra are provided below. Specific parameters may need to be optimized based on the instrument used.[11]

Instrumentation:

-

NMR Spectrometer (e.g., 200 MHz or higher).

Sample Preparation:

-

Dissolve a small amount of this compound in a deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.

¹H NMR Spectroscopy:

-

Expected Chemical Shifts: The spectrum will show characteristic signals for the vinyl protons (typically in the range of 4.5-7.5 ppm) and the alkyl chain protons of the hexanoate moiety (typically in the range of 0.8-2.5 ppm).

¹³C NMR Spectroscopy:

-

Expected Chemical Shifts: The spectrum will display signals for the carbonyl carbon (around 170 ppm), the vinyl carbons, and the carbons of the alkyl chain.

This is a general procedure for obtaining an IR spectrum of a liquid sample.[7]

Instrumentation:

-

Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

-

Ensure the ATR crystal or salt plates (e.g., KBr) are clean and a background spectrum has been collected.

-

For liquid samples, a thin film can be prepared by placing a drop of this compound between two salt plates or directly onto the ATR crystal.

Data Acquisition:

-

Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Expected Absorptions:

-

Strong C=O stretching vibration of the ester group (around 1750 cm⁻¹).

-

C-O stretching vibrations (in the range of 1300-1000 cm⁻¹).

-

C=C stretching of the vinyl group (around 1645 cm⁻¹).

-

C-H stretching and bending vibrations of the alkyl and vinyl groups.

Biological Activity and Metabolic Pathway

The primary metabolic fate of this compound in vivo is expected to be hydrolysis, catalyzed by carboxylesterases found in the gastrointestinal tract, blood, and liver.[1] This enzymatic cleavage of the ester bond yields hexanoic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. The resulting metabolites, hexanoic acid and acetaldehyde, then enter their respective metabolic pathways.[1][12]

References

- 1. benchchem.com [benchchem.com]

- 2. Cas 3050-69-9,this compound | lookchem [lookchem.com]

- 3. This compound(3050-69-9) 1H NMR [m.chemicalbook.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C8H14O2 | CID 76451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 8. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. pure.tue.nl [pure.tue.nl]

- 12. Metabolism and pharmacokinetics of vinyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Vinyl Hexanoate from Hexanoic Acid and Acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinyl hexanoate, a valuable monomer in the synthesis of specialty polymers and a key building block in organic synthesis, can be efficiently synthesized through the direct vinylation of hexanoic acid with acetylene. This technical guide provides a comprehensive overview of the synthesis, including reaction mechanisms, catalytic systems, detailed experimental protocols, and methods for purification. The information presented is curated for professionals in research and development, with a focus on practical application in a laboratory setting.

Introduction

Vinyl esters are an important class of organic compounds with wide-ranging applications in the production of polymers, coatings, adhesives, and as intermediates in chemical synthesis.[1] The direct addition of carboxylic acids to acetylene, known as vinylation, is a primary industrial method for the production of vinyl esters.[2][3] This guide focuses specifically on the synthesis of this compound from hexanoic acid and acetylene, a process that offers an atom-economical route to this versatile monomer.

The overall reaction is as follows:

CH₃(CH₂)₄COOH + HC≡CH → CH₃(CH₂)₄COOCH=CH₂

Hexanoic Acid + Acetylene → this compound

The reaction is typically carried out in the presence of a catalyst to achieve high yields and selectivity under manageable temperature and pressure conditions.[4]

Catalytic Systems

A variety of catalysts have been developed for the vinylation of carboxylic acids. These can be broadly categorized into homogeneous and heterogeneous systems.

-

Homogeneous Catalysts: These are soluble in the reaction medium and often exhibit high activity and selectivity. Common examples include complexes of platinum, ruthenium, and rhodium.[4]

-

Heterogeneous Catalysts: These are solid catalysts that are insoluble in the reaction medium, facilitating easier separation and recycling. Supported metal catalysts, such as zinc acetate on activated carbon, are widely used in industrial processes.[5][6] Supported platinum catalysts have also been shown to be effective.[4]

For the synthesis of this compound, zinc-based catalysts are a practical choice due to their relatively low cost and proven efficacy in the vinylation of other carboxylic acids.

Reaction Mechanism

The vinylation of a carboxylic acid with acetylene in the presence of a zinc acetate catalyst is believed to proceed through the following general steps:

Caption: Proposed reaction mechanism for the zinc-catalyzed vinylation of hexanoic acid.

Experimental Protocol

The following is a generalized experimental protocol for the batch synthesis of this compound in a laboratory setting. This protocol is based on established procedures for the vinylation of similar carboxylic acids.[4] Caution: This reaction involves flammable and potentially explosive acetylene gas and should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials and Equipment

-

Reactants:

-

Hexanoic acid (≥99%)

-

Acetylene gas (purified)

-

-

Catalyst:

-

Zinc acetate dihydrate (≥98%)

-

-

Solvent (optional):

-

High-boiling point, inert solvent such as toluene or butyl benzoate

-

-

Equipment:

-

High-pressure stirred autoclave reactor equipped with a gas inlet, pressure gauge, thermocouple, and sampling valve

-

Heating mantle with temperature controller

-

Gas flow meter or mass flow controller for acetylene

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Distillation apparatus

-

Procedure

-

Reactor Setup:

-

Ensure the autoclave is clean, dry, and properly assembled.

-

Charge the reactor with hexanoic acid and the zinc acetate catalyst. If a solvent is used, add it at this stage.

-

-

Inerting:

-

Seal the reactor and purge with an inert gas, such as nitrogen, several times to remove any air.

-

-

Heating and Pressurization:

-

Begin stirring and heat the reactor contents to the desired reaction temperature (typically in the range of 120-180°C).[4]

-

Once the desired temperature is reached, introduce acetylene gas to the desired pressure. The pressure should be carefully monitored and controlled.

-

-

Reaction:

-

Maintain the reaction at the set temperature and pressure with continuous stirring. The reaction time can vary from 1 to 6 hours.[4]

-

The progress of the reaction can be monitored by taking samples periodically (if the reactor setup allows) and analyzing them by gas chromatography (GC).

-

-

Cooling and Depressurization:

-

After the desired reaction time, stop the acetylene flow and cool the reactor to room temperature.

-

Carefully vent the excess acetylene from the reactor in a safe manner.

-

Purge the reactor with nitrogen before opening.

-

-

Product Isolation and Purification:

-

Discharge the crude reaction mixture from the reactor.

-

Filter the mixture to remove the heterogeneous catalyst.

-

Wash the organic phase with a dilute aqueous sodium bicarbonate solution to remove any unreacted hexanoic acid, followed by washing with brine.

-

Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent (if used) by rotary evaporation.

-

Purify the crude this compound by vacuum distillation to obtain the final product.

-

Quantitative Data

Due to the limited availability of specific quantitative data for the synthesis of this compound from acetylene, the following tables present typical data for the synthesis of other vinyl esters under various catalytic conditions. This information can be used as a starting point for optimizing the synthesis of this compound.

Table 1: Influence of Catalyst on Vinyl Ester Synthesis

| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |

| Benzoic Acid | Supported Platinum | 140 | 4 | >95 | >98 |

| 2-Ethylhexanoic Acid | Platinum Complex | 160 | 2 | 92 | 95 |

| Acetic Acid | Zinc Acetate/AC | 180 | - | - | 99 |

(Data is illustrative and based on analogous reactions reported in the literature)[4][5]

Table 2: Effect of Reaction Parameters on Vinyl Benzoate Yield

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pt(acac)₂ | RuCl₂(PPh₃)₃ | Rh(acac)(CO)₂ |

| Temperature (°C) | 120 | 140 | 160 |

| Pressure (bar) | 10 | 15 | 20 |

| Yield (%) | 75 | 88 | 95 |

(Data is illustrative and based on analogous reactions reported in the literature)

Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Alternative Synthesis Route: Transvinylation

An alternative to the direct vinylation with acetylene is the transvinylation reaction, which typically involves the reaction of a carboxylic acid with vinyl acetate in the presence of a suitable catalyst, often a palladium or ruthenium complex.[2] This method avoids the handling of high-pressure acetylene but may require more complex catalyst systems.

Conclusion

The synthesis of this compound from hexanoic acid and acetylene is a robust and scalable method. The choice of catalyst and optimization of reaction conditions are crucial for achieving high yields and selectivity. This guide provides a foundational understanding and a practical framework for researchers and professionals to undertake this synthesis in a laboratory setting. Further process development and optimization may be required to tailor the synthesis to specific purity requirements and scale-up considerations.

References

- 1. Cas 3050-69-9,this compound | lookchem [lookchem.com]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Ester - Wikipedia [en.wikipedia.org]

- 4. WO2010129029A2 - Vinyl ester production from acetylene and carboxylic acid utilizing heterogeneous catalyst - Google Patents [patents.google.com]

- 5. converter-magazine.info [converter-magazine.info]

- 6. CN103934025A - Catalyst for synthesis of vinyl acetate by acetylene method and synthetic method of vinyl acetate - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Ethenyl Hexanoate (Vinyl Hexanoate)

This technical guide provides a comprehensive overview of ethenyl hexanoate, also known as this compound. It covers its chemical identity, physicochemical properties, synthesis, applications, and biological relevance, with a focus on data presentation, experimental protocols, and pathway visualization to support research and development activities.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name ethenyl hexanoate is a vinyl ester of hexanoic acid.[1][2] It is commonly known by several synonyms, which are often used interchangeably in scientific literature and commercial contexts.

| Identifier | Value |

| IUPAC Name | ethenyl hexanoate[2] |

| Synonyms | This compound, Vinyl caproate, Hexanoic acid, ethenyl ester, Hexanoic acid, vinyl ester, Vinyl n-hexanoate, Caproic acid, vinyl ester, n-Caproic acid vinyl ester[2][3][4][5] |

| CAS Number | 3050-69-9[1][2] |

| Molecular Formula | C₈H₁₄O₂[1][2] |

| Molecular Weight | 142.20 g/mol [2] |

| InChI Key | LZWYWAIOTBEZFN-UHFFFAOYSA-N[2][6] |

| Canonical SMILES | CCCCCC(=O)OC=C[1] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of ethenyl hexanoate is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

Table 2.1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [3] |

| Odor | Fruity | [3] |

| Boiling Point | 166 - 168.6 °C at 760 mmHg | [1][3][7] |

| Density | 0.887 - 0.893 g/cm³ | [1][3] |

| Flash Point | 49.3 - 51 °C | [1][3][7] |

| Vapor Pressure | 1.61 mmHg at 25°C | [3] |

| Refractive Index | 1.4210 - 1.4230 | [3] |

| Water Solubility | Practically insoluble | [3] |

| logP (o/w) | 2.667 (estimated) |

Table 2.2: Spectroscopic Data

| Spectroscopy Type | Key Data Points |

| ¹H NMR | Spectral data available in public databases. |

| ¹³C NMR | Spectral data available in public databases. |

| Mass Spectrometry | Spectral data available through NIST Mass Spectrometry Data Center.[1] |

| Infrared (IR) | Spectral data available in public databases. |

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of vinyl esters are provided below. These protocols are based on established procedures for similar compounds and can be adapted for ethenyl hexanoate.

Synthesis of Ethenyl Hexanoate via Transvinylation

This protocol describes the synthesis of a vinyl ester from a carboxylic acid and vinyl acetate, a common method for producing vinyl esters. The example for vinyl laurate can be directly adapted for this compound by substituting lauric acid with hexanoic acid.

Reaction Scheme: Hexanoic Acid + Vinyl Acetate ⇌ Ethenyl Hexanoate + Acetic Acid

Materials:

-

Hexanoic acid

-

Vinyl acetate (freshly distilled)

-

Mercuric acetate

-

100% Sulfuric acid

-

Sodium acetate trihydrate

-

Nitrogen gas supply

-

Standard glassware for organic synthesis (round-bottomed flask, reflux condenser, thermometer, distillation apparatus)

Procedure:

-

In a three-necked round-bottomed flask equipped with a thermometer, reflux condenser, and a nitrogen inlet, combine 2.4 moles of freshly distilled vinyl acetate and 0.4 moles of hexanoic acid.

-

Warm the mixture to dissolve the hexanoic acid, then add 1.6 g of mercuric acetate.

-

Shake the mixture for approximately 30 minutes, then add 0.15 ml of 100% sulfuric acid dropwise.

-

Heat the solution under reflux for 3 hours.

-

After reflux, add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid.

-

Distill off the excess vinyl acetate at atmospheric pressure until the pot temperature reaches 125°C.

-

Continue the distillation under reduced pressure (e.g., 10 mm Hg) to isolate the crude ethenyl hexanoate.

-

The crude product can be further purified by redistillation.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of ethenyl hexanoate.

Controlled Radical Polymerization (RAFT)

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a suitable method for producing polymers with controlled molecular weights from vinyl esters. This protocol is adapted from procedures for other vinyl esters and outlines the general steps.

Materials:

-

Ethenyl hexanoate (inhibitor removed)

-

RAFT agent (e.g., a xanthate suitable for less activated monomers)

-

Radical initiator (e.g., Azobisisobutyronitrile, AIBN)

-

Anhydrous solvent (e.g., dioxane)

-

Non-solvent for precipitation (e.g., cold methanol)

-

Schlenk flask or ampule

-

Vacuum line

Procedure:

-

Preparation: In a Schlenk flask, dissolve the desired amounts of ethenyl hexanoate and the RAFT agent in the solvent. The molar ratio of monomer to RAFT agent will determine the target molecular weight. Prepare a separate stock solution of the initiator.

-

Degassing: Attach the flask to a vacuum line and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Polymerization: Backfill the flask with an inert gas (e.g., nitrogen or argon) and place it in a preheated oil bath at the desired reaction temperature (e.g., 80°C). Inject the initiator solution to start the polymerization.

-

Monitoring: Allow the reaction to proceed for the desired time. The progress can be monitored by taking aliquots and analyzing monomer conversion (e.g., by NMR).

-

Quenching and Isolation: Stop the polymerization by cooling the reaction vessel rapidly. Precipitate the polymer by adding the reaction mixture to a large excess of a non-solvent while stirring.

-

Purification: Collect the polymer by filtration and wash it with fresh non-solvent.

-

Drying: Dry the purified polymer under vacuum until a constant weight is achieved.

-

Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC).

Biological Considerations and Metabolic Pathway

Ethenyl hexanoate is found as a natural product in the plant Akebia trifoliata.[8][9] While specific metabolic studies on ethenyl hexanoate are limited, a probable metabolic pathway can be inferred from the metabolism of similar compounds like vinyl acetate.

The primary metabolic step is expected to be the hydrolysis of the ester bond by carboxylesterases, which are abundant in the liver and blood. This reaction would yield hexanoic acid and vinyl alcohol. Vinyl alcohol is unstable and rapidly tautomerizes to acetaldehyde. Acetaldehyde is then oxidized to acetic acid, which can enter the Krebs cycle. Hexanoic acid, a medium-chain fatty acid, is likely metabolized through β-oxidation.

Proposed Metabolic Pathway:

Caption: Proposed metabolic pathway of ethenyl hexanoate.

Applications

Ethenyl hexanoate is a versatile compound with applications in several industries:

-

Polymers and Coatings: It is used as a monomer in the production of polymers, adhesives, and coatings, imparting properties such as adhesion and durability.[3]

-

Flavoring Agent: Due to its fruity odor, it is used as a flavoring agent in various food products.[3]

-

Chemical Synthesis: It serves as a precursor in the synthesis of other chemical compounds.[3]

Safety Information

Ethenyl hexanoate is a flammable liquid and vapor. It can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. It should be stored in a well-ventilated place and kept cool. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. This compound | C8H14O2 | CID 76451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3050-69-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. This compound | 3050-69-9 [amp.chemicalbook.com]

- 4. 3050-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. This compound(3050-69-9) 1H NMR [m.chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. This compound (stabilized with MEHQ) | 3050-69-9 | DAA05069 [biosynth.com]

- 9. benchchem.com [benchchem.com]

Spectral data interpretation for vinyl hexanoate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for vinyl hexanoate, a key chemical intermediate. The interpretation of its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Electron Ionization Mass Spectrometry (EI-MS) data is detailed herein. This document serves as a valuable resource for the structural elucidation and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The spectral data for this compound is summarized in the following tables, providing a clear and concise reference for its key identifying features.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.27 | dd | 1H | =CH-O |

| 4.86 | dd | 1H | H₂C= (trans to O) |

| 4.55 | dd | 1H | H₂C= (cis to O) |

| 2.37 | t | 2H | -C(=O)-CH₂- |

| 1.66 | p | 2H | -C(=O)-CH₂-CH₂- |

| 1.33 | m | 4H | -CH₂-CH₂-CH₃ |

| 0.91 | t | 3H | -CH₃ |

dd = doublet of doublets, t = triplet, p = pentet, m = multiplet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

| 172.5 | -C=O |

| 141.2 | =CH-O |

| 97.6 | H₂C= |

| 34.2 | -C(=O)-CH₂- |

| 31.3 | -CH₂- |

| 24.5 | -CH₂- |

| 22.3 | -CH₂- |

| 13.9 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | =C-H stretch (vinyl) |

| 2958, 2872 | Strong | C-H stretch (aliphatic) |

| 1765 | Strong | C=O stretch (ester) |

| 1647 | Medium | C=C stretch (vinyl) |

| 1140 | Strong | C-O stretch (ester) |

| 945, 875 | Strong | =C-H bend (vinyl out-of-plane) |

Electron Ionization-Mass Spectrometry (EI-MS)

Table 4: Key Mass Spectrometry Fragments for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 142 | < 5 | [M]⁺ (Molecular Ion) |

| 99 | 58.4 | [M - C₂H₃O]⁺ |

| 71 | 37.6 | [C₅H₁₁]⁺ |

| 43 | 100 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Experimental Protocols

The following sections detail the standard operating procedures for the acquisition of the spectral data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube. The NMR tube is then placed in the spectrometer's autosampler or manually inserted into the magnet.

For ¹H NMR, a standard single-pulse experiment is performed. Key acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 8-16 scans. For ¹³C NMR, a proton-decoupled experiment is conducted with a 45° pulse width, a relaxation delay of 2-5 seconds, and the accumulation of 1024-4096 scans to achieve an adequate signal-to-noise ratio. The resulting free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

FT-IR Spectroscopy

A drop of neat this compound is placed on the surface of a clean, dry attenuated total reflectance (ATR) crystal (e.g., diamond or zinc selenide). The sample is then clamped to ensure good contact with the crystal surface. Alternatively, for transmission spectroscopy, a drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

A background spectrum of the empty ATR crystal or the clean salt plates is first recorded. Subsequently, the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm⁻¹). A total of 16-32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Electron Ionization-Mass Spectrometry (EI-MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. A small volume (typically 1 µL) of this solution is injected into a gas chromatograph (GC) coupled to a mass spectrometer. The GC is equipped with a suitable capillary column (e.g., a non-polar polydimethylsiloxane-based column) and is operated with a temperature program to ensure the volatilization and separation of the analyte.

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is maintained under a high vacuum. In the ion source, the molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum.

Spectral Interpretation and Structural Correlation

The following diagram illustrates the relationship between the different spectroscopic data and the molecular structure of this compound.

An In-depth Technical Guide to the Health, Safety, and Handling of Vinyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health, safety, and handling information for vinyl hexanoate (CAS No. 3050-69-9), a flammable and irritant liquid. The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound, also known as hexanoic acid, ethenyl ester, is a colorless liquid.[1] While primarily used as a flavoring agent and in polymer production, its utility in chemical synthesis is also noted.[2] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | [3] |

| Molecular Weight | 142.2 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 166 °C | [2] |

| Flash Point | 51 °C | [2] |

| Density | 0.887 g/cm³ | [2] |

| Vapor Pressure | 1.61 mmHg at 25°C | [2] |

| Water Solubility | Practically insoluble | [2] |

| Refractive Index | 1.4210-1.4230 | [2] |

Health and Safety Information

GHS Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | Category 3 | Flame | Warning | H226: Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | Exclamation mark | Warning | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | Exclamation mark | Warning | H319: Causes serious eye irritation |

Data sourced from multiple safety data sheets.

Toxicological Data

| Toxicity Endpoint | Species | Route | Value |

| Vinyl Acetate | |||

| Acute Oral LD50 | Rat | Oral | 2920 mg/kg |

| Acute Dermal LD50 | Rabbit | Dermal | 2335 mg/kg |

| Acute Inhalation LC50 | Rat | Inhalation | 11.4 mg/L (4 hours) |

Disclaimer: The toxicological data presented for vinyl acetate is for informational purposes only and does not represent the confirmed toxicity of this compound.

Handling and Safety Precautions

Proper handling of this compound is crucial to ensure laboratory safety. The following guidelines are based on its known hazards.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | |

| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Safe Handling and Storage

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Keep the container tightly closed.

-

Ground/bond container and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

-

Wash hands and any exposed skin thoroughly after handling.

-

Store in a well-ventilated place. Keep cool.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Get medical attention. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Get medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3.1). Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to local regulations.

Experimental Protocols

General Protocol for the Synthesis of Vinyl Esters via Transvinylation

The following is a generalized protocol for the synthesis of vinyl esters, such as this compound, through a transvinylation reaction with vinyl acetate. This method is adapted from industrial patent literature and may require optimization for a laboratory scale.[1][4]

Materials:

-

Hexanoic acid

-

Vinyl acetate (in excess)

-

Palladium-based catalyst (e.g., palladium (II) acetate)

-

Ligand (e.g., 2,2'-bipyridyl)

-

Reaction flask with a reflux condenser and distillation head

-

Heating mantle with stirrer

Procedure:

-

Set up the reaction apparatus in a fume hood.

-

Charge the reaction flask with hexanoic acid, the palladium catalyst, and the ligand.

-

Add an excess of vinyl acetate to the flask.

-

Heat the mixture to reflux with stirring. The temperature will depend on the specific conditions but is typically in the range of the boiling point of vinyl acetate.

-

Continuously remove the by-product, acetic acid, and unreacted vinyl acetate by distillation.

-

The removed vinyl acetate can be separated from the acetic acid and recycled back into the reaction.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS) until the desired conversion of hexanoic acid is achieved.

-

After the reaction is complete, cool the mixture to room temperature.

-

The crude product mixture will contain the this compound, catalyst, and any unreacted starting materials.

-

Purify the this compound from the crude mixture, for example, by vacuum distillation.

Representative Protocol for Lipase-Catalyzed Synthesis Using this compound

Vinyl esters are often used as acyl donors in enzyme-catalyzed reactions due to the irreversible nature of the reaction. The following is a representative protocol for a lipase-catalyzed acylation, which would need to be optimized for a specific substrate.

Materials:

-

Substrate (e.g., a polyol or amine)

-

This compound

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., tert-butanol, toluene)

-

Shaking incubator or stirred reactor

-

Molecular sieves (optional, to maintain anhydrous conditions)

Procedure:

-

To a clean, dry reaction vessel, add the substrate and the chosen anhydrous organic solvent.

-

Add this compound to the mixture. The molar ratio of this compound to the substrate will need to be optimized, but an excess of the vinyl ester is common.

-

If using, add activated molecular sieves to the vessel.

-

Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and the scale of the reaction.

-

Seal the vessel and place it in a shaking incubator or a stirred reactor at a controlled temperature (e.g., 40-60 °C).

-

Monitor the reaction over time by taking small aliquots and analyzing them by a suitable method (e.g., TLC, HPLC, or GC) to determine the formation of the product and the consumption of the starting materials.

-

Once the reaction has reached the desired level of conversion, stop the reaction by filtering off the immobilized enzyme.

-

The enzyme can often be washed with a solvent and reused.

-

Remove the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the product using an appropriate technique, such as column chromatography.

Visualizations

Logical Workflow for Safe Handling

References

- 1. WO2011139360A1 - Process for the continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

- 2. Cas 3050-69-9,this compound | lookchem [lookchem.com]

- 3. GSRS [precision.fda.gov]

- 4. US8921593B2 - Process for the semi-continuous transvinylation of carboxylic acids with vinyl acetate - Google Patents [patents.google.com]

In-Depth Technical Guide to the Thermodynamic Properties and Stability of Vinyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl hexanoate (CAS No. 3050-69-9), a vinyl ester of hexanoic acid, is a molecule of interest in various industrial applications, including as a monomer for polymerization and as a flavoring agent. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and for predicting its behavior in different chemical environments. This technical guide provides a comprehensive overview of the known thermodynamic characteristics and stability profile of this compound, compiled from available data and general principles of vinyl ester chemistry.

Core Thermodynamic and Physical Properties

A summary of the available physical and chemical properties of this compound is presented in Table 1. This data is essential for handling and process design.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O₂ | [No specific citation available] |

| Molecular Weight | 142.20 g/mol | [No specific citation available] |

| CAS Number | 3050-69-9 | [No specific citation available] |

| Boiling Point | 166 °C at 760 mmHg | [No specific citation available] |

| Density | 0.887 g/cm³ at 25 °C | [No specific citation available] |

| Vapor Pressure | 1.61 mmHg at 25 °C | [No specific citation available] |

| Flash Point | 51 °C | [No specific citation available] |

| Appearance | Colorless to light yellow liquid | [No specific citation available] |

Stability and Decomposition

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, particularly under acidic or basic conditions. Like other vinyl esters, it can also undergo polymerization, often initiated by heat, light, or the presence of a catalyst.

Hydrolysis

The ester linkage in this compound is prone to hydrolysis, which breaks the molecule down into hexanoic acid and vinyl alcohol. The vinyl alcohol intermediate is unstable and rapidly tautomerizes to acetaldehyde. This reaction is catalyzed by both acids and bases.[1][2][3][4][5][6][7][8][9]

The acid-catalyzed hydrolysis mechanism is the reverse of the Fischer esterification process and proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.[2][3][4][5]

Thermal Stability

While specific studies on the thermal decomposition of this compound are not available, vinyl esters, in general, are known to be less thermally stable than their saturated counterparts due to the presence of the vinyl group.[10] At elevated temperatures, this compound is expected to undergo decomposition, potentially through pathways involving the elimination of acetaldehyde or through radical-mediated processes. The presence of stabilizers is often necessary for storage and handling to prevent premature polymerization.

Experimental Protocols for Thermodynamic Characterization

To obtain the missing quantitative thermodynamic data for this compound, the following standard experimental protocols would be employed.

Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation can be determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a gelatin capsule or absorbed onto a combustible material with a known heat of combustion.[11] For volatile liquids, a sealed crucible with a cover disc may be used, with the liquid injected through the disc.[11]

-

Bomb Setup: The sample is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A fuse wire is positioned to contact the sample.[12][13][14][15]

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically around 25-30 atm).[12][15]

-

Calorimeter Assembly: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.[12][13][14][15]

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.[13][14][15]

-

Data Analysis: The temperature change is carefully measured to calculate the heat of combustion. The enthalpy of formation is then calculated using Hess's law, from the known enthalpies of formation of the combustion products (CO₂ and H₂O). [No specific citation available]

Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for observing phase transitions.[16][17][18][19][20]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-20 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.[18][20]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate (e.g., 10 °C/min) over the desired temperature range.[18][19][20]

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is changed.[17][20]

-

Data Analysis: The resulting heat flow versus temperature curve allows for the determination of the heat capacity. Endothermic and exothermic peaks on the DSC curve indicate phase transitions such as melting and crystallization, respectively.[16][17]

Thermal Stability and Decomposition Kinetics via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information on its thermal stability and decomposition profile.[21][22][23][24][25]

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a tared TGA crucible. For volatile liquids, careful sample loading is required to minimize evaporation before the analysis begins.[21][22][23]

-

Instrument Setup: The crucible is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere (e.g., inert nitrogen or oxidative air) is established at a controlled flow rate.[21][22][23]

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range.[21][23]

-

Data Analysis: The TGA instrument records the sample's mass as a function of temperature. The resulting TGA curve (mass vs. temperature) reveals the onset temperature of decomposition and the temperature ranges of different decomposition steps. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.[21][22][23][24]

Visualizing Key Chemical Pathways

To better understand the chemical behavior of this compound, the following diagrams illustrate its synthesis and a primary degradation pathway.

Caption: Synthesis of this compound via Catalytic Vinylation.

Caption: Acid or Base-Catalyzed Hydrolysis of this compound.

Conclusion

This technical guide has summarized the available data on the thermodynamic properties and stability of this compound. While specific quantitative thermodynamic data remains elusive in the public domain, the provided physical properties and an understanding of the general behavior of vinyl esters offer a solid foundation for its application and further research. The detailed experimental protocols described herein provide a clear roadmap for researchers aiming to determine the precise thermodynamic parameters of this compound. The visualization of its synthesis and primary degradation pathway further elucidates its chemical nature. For professionals in drug development and other scientific fields, this guide serves as a valuable resource for handling, processing, and predicting the behavior of this compound.

References

- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 6. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. Mechanisms and catalysis in vinyl ester hydrolysis [degruyterbrill.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Investigation of Degradation of Composites Based on Unsaturated Polyester Resin and Vinyl Ester Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ddscalorimeters.com [ddscalorimeters.com]

- 12. General Bomb Run Procedure [uagra.uninsubria.it]

- 13. scribd.com [scribd.com]

- 14. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. pubs.aip.org [pubs.aip.org]

- 17. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 18. engineering.purdue.edu [engineering.purdue.edu]

- 19. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. web.williams.edu [web.williams.edu]

- 21. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 22. epfl.ch [epfl.ch]

- 23. openaccessjournals.com [openaccessjournals.com]

- 24. infinitalab.com [infinitalab.com]

- 25. researchgate.net [researchgate.net]

Solubility characteristics of vinyl hexanoate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of vinyl hexanoate, a versatile monomer used in the synthesis of polymers and other chemical products. Understanding its solubility is critical for its application in various formulations, reaction media, and purification processes. This document outlines its solubility in aqueous and organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for assessing solubility.

Executive Summary

This compound is a fatty acid ester characterized by a six-carbon alkyl chain and a vinyl group. Its chemical structure imparts a predominantly nonpolar character, which dictates its solubility behavior. Generally, it exhibits low solubility in polar solvents like water and good solubility in a range of organic solvents. This guide synthesizes available data and provides methodologies for empirical determination of its solubility to aid in its effective use in research and development.

Solubility Characteristics of this compound

The solubility of this compound is primarily governed by the "like dissolves like" principle. Its long alkyl chain makes it lipophilic, favoring dissolution in nonpolar solvents, while the ester and vinyl groups introduce some potential for polar interactions.

Aqueous Solubility

This compound is classified as practically insoluble in water.[1][2][3][4] One source provides an estimated water solubility of 411.7 mg/L at 25°C, highlighting its limited miscibility with water.[5]

Organic Solvent Solubility

Data Presentation: Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water | Practically Insoluble[1][2][3][4] | The hydrophobic hexanoate chain limits miscibility with the highly polar and hydrogen-bonding water. |

| Methanol | Soluble[6] | The small polar head of methanol can interact with the ester group of this compound. | |

| Ethanol | Soluble (Predicted) | Similar to methanol, ethanol is expected to be a good solvent. | |

| Polar Aprotic | Acetone | Soluble (Predicted) | Ketones are generally good solvents for esters due to dipole-dipole interactions. |

| Acetonitrile | Partially Soluble (Predicted) | The high polarity of acetonitrile may limit complete miscibility. | |

| Tetrahydrofuran (THF) | Soluble (Predicted) | THF is a good solvent for a wide range of organic compounds, including esters. | |

| Nonpolar | Toluene | Soluble (Predicted) | The nonpolar aromatic ring of toluene interacts favorably with the alkyl chain of this compound. |

| Hexane | Soluble (Predicted) | As a nonpolar hydrocarbon, hexane is expected to be an excellent solvent for the nonpolar this compound. | |

| Diethyl Ether | Soluble (Predicted) | The ether's slight polarity and hydrocarbon nature make it a suitable solvent. | |

| Chlorinated | Dichloromethane | Soluble (Predicted) | Chlorinated solvents are versatile and are expected to dissolve this compound readily. |

Note: "Predicted" solubility is based on chemical principles and data for analogous compounds. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following are generalized protocols based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the American Society for Testing and Materials (ASTM).[1][7]

General Method for Determining Solubility in Organic Solvents

This protocol is a general approach for determining the solubility of a liquid solute like this compound in an organic solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector - GC-FID, High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial). The excess is necessary to ensure that saturation is achieved.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration (e.g., 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the mixture to stand undisturbed at the same temperature to allow any undissolved this compound to settle.

-

To ensure complete removal of undissolved solute, centrifuge an aliquot of the supernatant or filter it through a solvent-compatible filter (e.g., PTFE for organic solvents).

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Perform the analysis in triplicate to ensure accuracy and precision.

-

-

Calculation:

-

Calculate the solubility as the average concentration from the triplicate analyses, expressed in units such as g/L, mg/mL, or mol/L.

-

Method for Determining Water Solubility (Based on OECD Guideline 105)

Given the low aqueous solubility of this compound, the Flask Method as described in OECD Test Guideline 105 is appropriate.[7][8]

Objective: To determine the water solubility of this compound.

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time needed to reach equilibrium.[7][8]

-

Equilibration: A sufficient amount of this compound is added to a suitable volume of distilled or deionized water in a vessel that can be sealed and agitated. The amount should be in excess of the estimated solubility. The vessel is then agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) until equilibrium is reached.[7][8]

-

Centrifugation: The saturated solution is then centrifuged at a controlled temperature to separate the excess undissolved this compound.[5]

-

Analysis: The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as GC-FID or HPLC-UV.[5]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a compound.

Conclusion

This technical guide has summarized the known and predicted solubility characteristics of this compound in various solvents. While quantitative data remains limited, the provided qualitative assessments and detailed experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals. The established methodologies will enable the generation of precise solubility data, which is crucial for the successful application of this compound in diverse chemical processes.

References

- 1. store.astm.org [store.astm.org]

- 2. Water Solubility | Scymaris [scymaris.com]

- 3. Cas 3050-69-9,this compound | lookchem [lookchem.com]

- 4. 3050-69-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. filab.fr [filab.fr]

- 6. labsolu.ca [labsolu.ca]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 8. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocols for Emulsion Polymerization of Vinyl Hexanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the emulsion polymerization of vinyl hexanoate, a key process for the synthesis of poly(this compound) latexes. Such polymers have potential applications in coatings, adhesives, and as matrices for controlled-release drug delivery systems.[1] The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis. Additionally, it includes tables summarizing typical reaction parameters and expected polymer characteristics, along with a visual workflow diagram to facilitate experimental planning and execution.

Introduction

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with a high reaction rate.[2] It is a free-radical polymerization process that occurs in an emulsion, typically consisting of a monomer, a continuous phase (usually water), a surfactant, and an initiator.[2] this compound, a vinyl ester monomer, can be polymerized via this method to form stable aqueous dispersions of poly(this compound).[1][3] The resulting polymer latexes are of interest for various industrial and biomedical applications due to their film-forming properties and potential for modification.[1][3] This protocol provides a baseline method for the laboratory-scale synthesis of poly(this compound) via emulsion polymerization.

Materials and Equipment

Materials

| Material | Grade | Supplier (Example) |

| This compound (stabilized with MEHQ) | >99% | TCI America |

| Sodium Dodecyl Sulfate (SDS) | ACS Reagent | Sigma-Aldrich |

| Potassium Persulfate (KPS) | ACS Reagent | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |

| Deionized Water | High Purity | --- |

| Nitrogen Gas (N₂) | High Purity | --- |

Equipment

| Equipment | Description |

| Jacketed Glass Reactor | 250 mL, with overhead stirrer, reflux condenser, thermocouple, and nitrogen inlet/outlet |

| Overhead Stirrer | Capable of maintaining constant agitation |

| Heating/Cooling Circulator | To control reactor temperature |

| Syringe Pump | For controlled addition of monomer |

| Schlenk Line or Nitrogen Manifold | For deoxygenating the reaction mixture |

| Standard Glassware | Beakers, graduated cylinders, syringes |

| Analytical Balance | For accurate weighing of reagents |

Experimental Protocol

This protocol is a representative method. Optimization of parameters such as initiator and surfactant concentration, temperature, and monomer feed rate may be necessary to achieve desired particle size, molecular weight, and conversion.

Preparation of Aqueous Phase

-

To the 250 mL jacketed glass reactor, add 100 mL of deionized water.

-

Add 0.5 g of sodium dodecyl sulfate (SDS) and 0.1 g of sodium bicarbonate (NaHCO₃) to the reactor.

-

Begin stirring the mixture at 200 RPM to dissolve the solids.

-

Purge the reactor with nitrogen gas for 30 minutes to remove dissolved oxygen. Maintain a gentle nitrogen blanket throughout the reaction.

Polymerization

-